6,6-Dibromopenicillanic acid
Overview
Description
6,6-Dibromopenicillanic Acid is an impurity of the semi-synthetic β-lactamase inhibitor Sulbactam . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 6,6-Dibromopenicillanic acid involves the reaction of 6-bêta-aminopenicillanic acid 1,1-dioxide with a nitrosating agent in the presence of an inorganic or strong organic acid and bromine. The reaction is performed in the presence of an alcohol .Molecular Structure Analysis
The molecular formula of 6,6-Dibromopenicillanic acid is C8H9Br2NO3S. It has an average mass of 359.035 Da and a monoisotopic mass of 356.866974 Da . The molecule contains 2 defined stereocenters .Chemical Reactions Analysis
6,6-Dibromopenicillanic acid (IIIa) and 6,6-di-iodopenicillanic acid (IIIc) have been observed in the products of the deamination of 6β-aminopenicillanic acid (Ia) in the presence of sodium bromide and sodium iodide respectively .Physical And Chemical Properties Analysis
6,6-Dibromopenicillanic acid has a density of 2.17g/cm3 . Its boiling point is 476.6ºC at 760 mmHg . The flash point is 242ºC .Scientific Research Applications
Synthetic Studies and Esterification
6,6-Dibromopenicillanic acid has been studied for its potential in synthetic applications. A key study focused on methylation of 6,6-dibromopenicillanic acid, exploring the influence of various factors such as time, temperature, and catalyst quantity on the esterification process. Optimal conditions for the reaction were identified, achieving a high production rate (L. Ying, 2004).
Probing Mechanistic Enzymes
6,6-Dibromopenicillanic acid has also been used in the synthesis of compounds to probe the mechanisms of class D beta-lactamases. The synthesis involved creating specific compounds from benzhydryl 6,6-dibromopenicillanate in a stereospecific manner, aiding in understanding the function of these enzymes (S. Testero et al., 2009).
Enzymatic Transformation
The enzymatic transformation of penicillins to 6-aminopenicillanic acid (6-APA), a process essential for producing semisynthetic penicillins, has been a significant area of research. Studies have delved into improving the purification, stability, and immobilization of enzymes like penicillin acylases used in these transformations (A. Parmar et al., 2000).
Degradation Studies
Research has also been conducted on the degradation of 6-APA in aqueous solutions, focusing on the combined effect of subcritical water and oxidizing agents. This study provides insights into the degradation process of penicillin-related compounds, which is crucial for environmental and pharmaceutical applications (Erdal Yabalak et al., 2017).
Process Optimization
Optimizing the enzymatic industrial production of 6-APA has been a key research area. Studies have aimed to design a more efficient process by eliminating steps such as crystallization and drying, ultimately enhancing the overall efficiency and cost-effectiveness of the production process (S. Fereidouni Velasejerdi et al., 2021).
Biotechnological Applications
The biotechnological applications of enzymes like penicillin acylases, which are involved in the production of 6-APA and semisynthetic β-lactam antibiotics, have been extensively reviewed. This includes exploring enzyme specificities and optimizing enzyme-catalyzed processes (M. Arroyo et al., 2002).
Safety And Hazards
When handling 6,6-Dibromopenicillanic acid, one should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Future Directions
properties
IUPAC Name |
(2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2NO3S/c1-7(2)3(4(12)13)11-5(14)8(9,10)6(11)15-7/h3,6H,1-2H3,(H,12,13)/t3-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGIIVBDSLVWDR-BBIVZNJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)(Br)Br)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)C(C2=O)(Br)Br)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178861 | |
Record name | 6,6-Dibromopenicillanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dibromopenicillanic acid | |
CAS RN |
24158-88-1 | |
Record name | (2S,5R)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24158-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,6-Dibromopenicillanic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024158881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,6-Dibromopenicillanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.846 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6,6-DIBROMOPENICILLANIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BK42Q4304 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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